REACTION_CXSMILES
|
CN(C)C(=O)C.[I-].[CH3:8][N+:9]1[CH2:18][CH2:17][C:16]2[C:11](=[CH:12][C:13]([OH:21])=[C:14]([O:19][CH3:20])[CH:15]=2)[CH:10]=1.CC(C)([O-])C.[K+]>O>[CH3:8][N:9]1[CH2:18][CH2:17][C:16]2[C:11](=[CH:12][C:13]([OH:21])=[C:14]([O:19][CH3:20])[CH:15]=2)[CH2:10]1 |f:1.2,3.4|
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Name
|
2,3',4'-Trimethoxy-5-methyl-4-nitrodiphenyl ether
|
Quantity
|
6.38 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C
|
Name
|
2 -methyl-6-methoxy-7-hydroxy-3,4-dihydroisoquinolinium iodide
|
Quantity
|
7.65 g
|
Type
|
reactant
|
Smiles
|
[I-].C[N+]1=CC2=CC(=C(C=C2CC1)OC)O
|
Name
|
|
Quantity
|
4.39 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 5 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred under nitrogen at room temperature for 7 hours
|
Duration
|
7 h
|
Type
|
STIRRING
|
Details
|
stirred for 10-15 min. and refrigerated overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The supernatant aqueous layer was decanted from the solid which
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
WASH
|
Details
|
washed with 1:1 methanol-ether (20 ml)
|
Type
|
CUSTOM
|
Details
|
sucked dry (9.40 g, 92%)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1CC2=CC(=C(C=C2CC1)OC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |